![molecular formula C15H13FN4O B11033974 1-[4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B11033974.png)
1-[4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-AMINO-1-(3-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL]-1-ETHANONE is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-AMINO-1-(3-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL]-1-ETHANONE typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at various positions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . This reaction forms the pyrazolo[3,4-b]pyridine ring system, which can then be further functionalized to introduce the amino and fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalysts, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[4-AMINO-1-(3-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-[4-AMINO-1-(3-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL]-1-ETHANONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-AMINO-1-(3-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, the compound binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation and survival pathways . This mechanism is particularly relevant in the context of cancer treatment, where overactive kinases drive tumor growth.
Comparison with Similar Compounds
1-[4-AMINO-1-(3-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL]-1-ETHANONE can be compared with other pyrazolopyridine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its anticancer properties.
The uniqueness of 1-[4-AMINO-1-(3-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL]-1-ETHANONE lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H13FN4O |
---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
1-[4-amino-1-(3-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridin-5-yl]ethanone |
InChI |
InChI=1S/C15H13FN4O/c1-8-13(9(2)21)14(17)12-7-18-20(15(12)19-8)11-5-3-4-10(16)6-11/h3-7H,1-2H3,(H2,17,19) |
InChI Key |
CRXPOEQIJVVGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=NN(C2=N1)C3=CC(=CC=C3)F)N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.